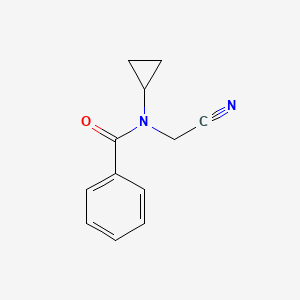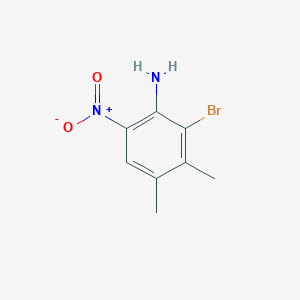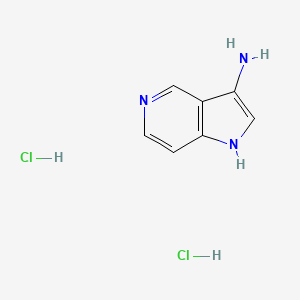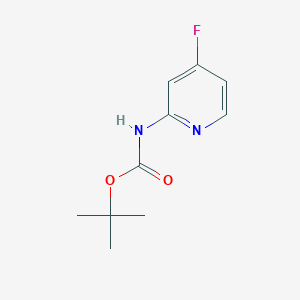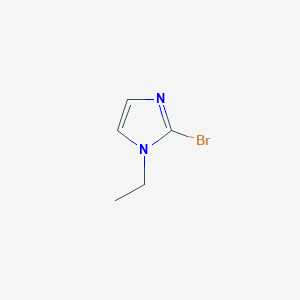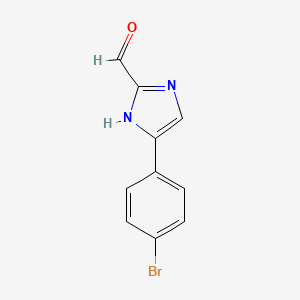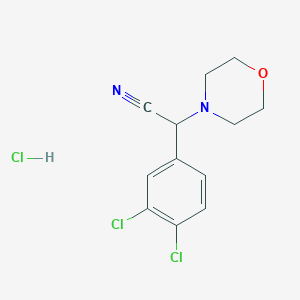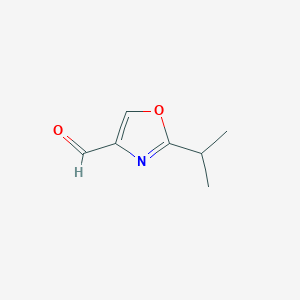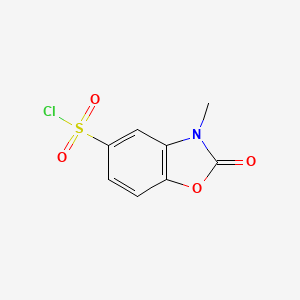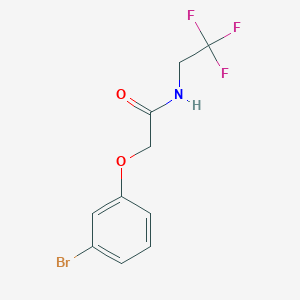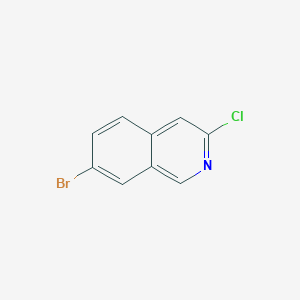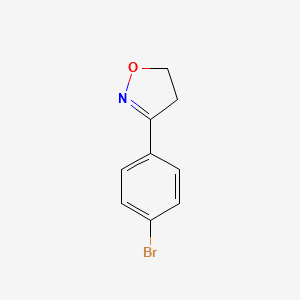
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole
説明
This would involve identifying the compound’s chemical structure, including the arrangement of atoms and bonds.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and yields.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.科学的研究の応用
Coordination Chemistry
Oxazoline ligands, including compounds like 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole, are used extensively in transition metal-catalyzed asymmetric organic syntheses. Their versatility, easy synthesis from available precursors, and modifiable chiral centers near donor atoms make them attractive for coordination chemistry (Gómez, Muller, & Rocamora, 1999).
Synthesis of Derivatives and Anticonvulsant Activity
Research has explored the synthesis of new 3-aminopyrroles and 1,2-oxazoles, starting from corresponding acetophenone and glycine derivatives, with significant findings in anticonvulsant activity (Unverferth et al., 1998).
Ring Oxidation and Metabolic Studies
A study on 2H-oxazole showed its oxidation to 2-oxazolone catalyzed by aldehyde oxidase, providing insights into metabolic pathways and reaction mechanisms relevant to 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole (Arora, Philip, Huang, & Shu, 2012).
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, closely related to oxazole compounds, demonstrated considerable antimicrobial activities. These findings contribute to understanding the biological activities of oxazole derivatives (Zhao et al., 2012).
Neuropharmacological Applications
Studies have synthesized and evaluated oxazole derivatives for their potential as antidepressant and anti-anxiety agents, highlighting the neuropharmacological applications of these compounds (Kumar, 2013).
Anticancer Research
Research into oxazole derivatives has included synthesis and evaluation for anticancer activities, demonstrating their potential utility in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Corrosion Inhibition
Oxazole derivatives have been investigated for their application as anticorrosion agents in industrial settings, emphasizing their utility beyond biological systems (Rahmani et al., 2019).
Antioxidant and Antifungal Activities
Studies on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, related to oxazole compounds, have shown significant antimicrobial and antifungal effects, contributing to the understanding of their biological properties (Safonov & Panasenko, 2022).
Safety And Hazards
Safety data sheets would provide information on the compound’s toxicity, flammability, and environmental impact.
将来の方向性
This would involve discussing potential applications for the compound and areas for future research.
特性
IUPAC Name |
3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYQVQYRNVFRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




